molecular formula C16H26N6O2S B256662 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone

2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone

Numéro de catalogue B256662
Poids moléculaire: 366.5 g/mol
Clé InChI: IUTUNEUTZDIVHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Mécanisme D'action

2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone is a selective inhibitor of BTK and works by binding to the ATP-binding site of the kinase domain, thereby blocking the phosphorylation of downstream signaling molecules. This results in the inhibition of B-cell receptor signaling and subsequent proliferation and survival of B-cells.
Biochemical and Physiological Effects:
2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has been shown to have potent inhibitory effects on B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival. It has also been shown to induce apoptosis in B-cells and inhibit the migration of malignant B-cells. In addition, 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone is its selectivity for BTK, which reduces the risk of off-target effects. It has also shown good pharmacokinetic properties and has been well-tolerated in preclinical studies. However, one limitation is that 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Orientations Futures

There are several potential future directions for the research and development of 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone. One direction is to continue preclinical studies to further understand its mechanism of action and potential therapeutic applications in various diseases. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Additionally, there may be potential for combination therapy with other kinase inhibitors or immunotherapies. Overall, 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone shows promising potential as a therapeutic agent for the treatment of B-cell malignancies and other diseases.

Méthodes De Synthèse

The synthesis of 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with 1-(piperidin-1-yl) ethanone in the presence of a suitable base. The reaction yields 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone as a white solid with a purity of more than 99%. The synthesis method has been optimized to maximize the yield and purity of the compound.

Applications De Recherche Scientifique

2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as a kinase inhibitor, specifically targeting BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has shown potent inhibition of BTK and has demonstrated efficacy in preclinical models of B-cell malignancies.

Propriétés

Nom du produit

2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone

Formule moléculaire

C16H26N6O2S

Poids moléculaire

366.5 g/mol

Nom IUPAC

2-[3-amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C16H26N6O2S/c17-15-18-19-16(25-12-14(24)21-9-5-2-6-10-21)22(15)11-13(23)20-7-3-1-4-8-20/h1-12H2,(H2,17,18)

Clé InChI

IUTUNEUTZDIVHB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CN2C(=NN=C2SCC(=O)N3CCCCC3)N

SMILES canonique

C1CCN(CC1)C(=O)CN2C(=NN=C2SCC(=O)N3CCCCC3)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.